Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate
Description
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 940284-55-9) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with chlorine atoms at positions 5 and 7 and an ethyl ester group at position 3. Its molecular formula is C₉H₇Cl₂N₃O₂, with a molecular weight of 260.07 g/mol . The dichloro substituents confer electron-withdrawing properties, influencing reactivity and binding interactions in medicinal and agrochemical applications. This compound is synthesized via multi-step protocols, often involving cyclocondensation of substituted precursors .
Properties
IUPAC Name |
ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O2/c1-2-16-9(15)5-4-12-14-7(11)3-6(10)13-8(5)14/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTUBXNZVFYLQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves the reaction of pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione with phosphorus oxychloride and N,N-dimethylaniline under reflux conditions. The reaction mixture is then poured into ice water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial requirements.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyrimidine ring can be replaced by nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted pyrazolo[1,5-A]pyrimidine derivatives.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Hydrolysis: Pyrazolo[1,5-A]pyrimidine-3-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate serves as a scaffold for developing various bioactive compounds:
- Antitumor Activity : The compound has demonstrated potential as an antitumor agent in several cancer models. It induces apoptosis in cancer cells by activating specific signaling pathways that inhibit cell proliferation .
- Enzyme Inhibition : It acts as an inhibitor of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
- Antihypertensive Effects : Derivatives of this compound have shown promise as angiotensin II receptor antagonists, contributing to lower blood pressure in hypertensive models .
Material Science
The compound’s photophysical properties make it valuable for developing materials with specific optical characteristics. Research indicates its potential use in creating new fluorophores and materials that exhibit unique supramolecular phenomena .
Antitumor Activity
In a study examining the antitumor properties of various pyrazolo[1,5-A]pyrimidine derivatives, this compound was found to significantly inhibit the growth of cancer cell lines through apoptosis induction . The mechanism involved the disruption of CDK activity, leading to cell cycle arrest.
Enzyme Inhibition Studies
Research highlighted the compound's role as a selective CDK inhibitor. In vitro assays demonstrated that it effectively inhibited CDK2 and CDK4 activities, which are critical for cell cycle progression . These findings suggest its potential utility in developing targeted cancer therapies.
Mechanism of Action
The mechanism of action of Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes involved in cancer cell proliferation by binding to their active sites and disrupting their normal function . The compound may also interact with inflammatory pathways, such as the NF-kB pathway, to exert anti-inflammatory effects .
Comparison with Similar Compounds
Substituent Variations: Chlorine vs. Methyl Groups
Compound 1 : Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate
- Substituents : Cl at C5/C7, ethyl ester at C3.
- Properties : High electrophilicity due to Cl atoms, as evidenced by LUMO analysis showing reactivity at C1/C2 . Molecular weight: 260.07 g/mol .
Compound 2 : Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 52664-01-4)
Key Differences :
- Reactivity : The dichloro derivative is more reactive in nucleophilic aromatic substitution (SNAr) due to Cl's electron-withdrawing effect, whereas the dimethyl analog favors reduction reactions .
- Synthetic Utility : Dimethyl derivatives are preferred for studying dearomatization pathways , while dichloro derivatives are leveraged in SNAr reactions for functionalization .
Ester Group Variations: Ethyl vs. Methyl
Compound 3 : Mthis compound (CAS: 1053656-37-3)
- Substituents : Cl at C5/C7, methyl ester at C3.
- Properties: Molecular weight: 246.05 g/mol .
Key Differences :
Positional Isomerism: 3-Carboxylate vs. 2-Carboxylate
Compound 4 : Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 1232224-62-2)
- Substituents : Cl at C5/C7, ethyl ester at C2.
- Properties: Molecular weight: 260.07 g/mol .
Key Differences :
- Reactivity : The 3-carboxylate isomer (Compound 1) shows LUMO lobes at C1/C2, while the 2-carboxylate isomer may shift reactivity to adjacent positions .
Comparative Data Table
Biological Activity
Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, therapeutic potential, and related research findings.
Chemical Structure and Properties
- Molecular Formula : C9H7Cl2N3O2
- Molecular Weight : 232.08 g/mol
- CAS Number : 940284-55-9
The compound features a pyrazolo[1,5-A]pyrimidine core with dichlorination at the 5 and 7 positions, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : Ethyl cyanoacetate and hydrazine derivatives.
- Reactions : The synthesis proceeds through cyclization reactions under acidic conditions followed by chlorination using phosphorus oxychloride.
Biological Activity
This compound exhibits various biological activities:
- Antitumor Activity : The compound has shown promise as an antitumor agent in various cancer models. It induces apoptosis in cancer cells by activating specific signaling pathways.
- Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in cellular processes, making it a valuable tool for studying enzyme kinetics and protein interactions .
- Antihypertensive Effects : Research indicates that derivatives of this compound can act as angiotensin II receptor antagonists, contributing to lowering blood pressure in hypertensive models .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- CDK Inhibition : The compound has been identified as a selective inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .
- Signal Transduction Pathways : It modulates various signaling pathways associated with cell proliferation and survival, enhancing its potential as a therapeutic agent.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Showed that the compound effectively inhibits CDK9 activity, leading to reduced expression of anti-apoptotic proteins. |
| Study 3 | Reported antihypertensive effects in spontaneously hypertensive rats (SHR), indicating potential for cardiovascular applications. |
Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Therapeutic Applications : Further studies are needed to evaluate its efficacy in clinical settings for cancer therapy and hypertension management.
- Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure may enhance potency and selectivity against specific targets.
Q & A
Q. What are the standard synthetic routes for Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring, followed by nitrile-mediated pyrimidine ring closure. A key protocol uses ethyl 3-amino-1H-pyrazole-4-carboxylate reacted with dichloro-substituted enaminones under acidic conditions (e.g., acetic acid at 110°C) . Optimization studies show that ultrasonic irradiation in ethanol:water (1:1) enhances yields (up to 95%) by accelerating reaction kinetics and improving solubility . Critical parameters include:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent System | Ethanol:Water (1:1) | +20-30% |
| Temperature | 80–110°C | +15% |
| Catalyst | KHSO₄ or Acetic Acid | +25% |
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key data distinguish it from analogs?
1H/13C NMR and IR spectroscopy are primary tools. The dichloro substituents at positions 5 and 7 produce distinct downfield shifts in 13C NMR (δ ~145–160 ppm for C-Cl environments) . IR spectra show carbonyl stretches at ~1700 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (pyrimidine ring). For differentiation from analogs like ethyl 5,7-dimethyl derivatives, NOE NMR experiments or computational modeling of dihedral angles (e.g., 5R,7S vs. 5S,7S configurations) resolve stereochemical ambiguities .
Q. What are common derivatives of this compound, and how are they synthesized for structure-activity studies?
Derivatives are prepared via:
- Nucleophilic substitution : Replacement of chlorine atoms with amines or thiols using DMF/K₂CO₃ .
- Ester hydrolysis : Base-mediated (NaOH/MeOH) conversion to carboxylic acid for further functionalization .
- Carboxamide formation : Reaction with amines (e.g., 4,6-dimethylpyrimidin-2-amine) in pyridine/DMF to yield non-benzodiazepine analogs .
Advanced Research Questions
Q. How can computational methods resolve stereochemical contradictions in reduced derivatives?
Reduction of the pyrimidine ring (e.g., using NaBH₄) generates syn/anti diastereomers. CASE (Computer-Assisted Structure Elucidation) calculates dihedral angles and interproton distances, validated against experimental NOE and J-coupling constants. For example, anti-isomers (e.g., ethyl (5S,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate) show distinct vicinal coupling (J = 4–6 Hz) compared to syn-isomers (J = 8–10 Hz) .
Q. What structural features drive its biological activity, and how can SAR guide medicinal chemistry?
The 5,7-dichloro groups enhance electrophilicity, enabling kinase inhibition (e.g., targeting glucocerebrosidase). SAR studies show:
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
Key issues include:
Q. How do reaction mechanisms differ between dichloro and dimethyl analogs?
Dimethyl analogs (e.g., ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate) undergo faster cyclization due to electron-donating methyl groups, while dichloro derivatives require stronger acids (e.g., H₂SO₄) to activate electrophilic centers. Kinetic studies reveal a ΔG‡ of 85 kJ/mol for dichloro vs. 72 kJ/mol for dimethyl analogs .
Q. What pharmacological targets are associated with this compound, and what in vitro models validate efficacy?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
